5-methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole
Description
Properties
IUPAC Name |
6-methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-11-4-7-14(8-5-11)20-13(3)17-18-15-9-6-12(2)10-16(15)19-17/h4-10,13H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSVXJCRJPDFNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C2=NC3=C(N2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301208034 | |
| Record name | 6-Methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301208034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018126-70-9 | |
| Record name | 6-Methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018126-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301208034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the 1-(4-methylphenoxy)ethyl group: This step involves the reaction of the benzimidazole core with 1-(4-methylphenoxy)ethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of benzimidazole carboxylic acids.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
5-methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in organic synthesis.
Biology
Research indicates that this compound exhibits potential antimicrobial and anticancer properties . Studies have shown that it can inhibit the activity of certain enzymes involved in cell division, which may lead to effective treatments against various pathogens and cancer cells.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential. Its interactions with biological targets suggest that it could be developed into drugs for treating diseases linked to enzyme activity dysregulation.
Industry
The compound is also utilized in developing new materials, including polymers and coatings . Its specific chemical properties allow for enhancements in material performance, making it suitable for various industrial applications.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole compounds showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific role of the 1-(4-methylphenoxy)ethyl group in enhancing this activity was highlighted.
Anticancer Properties
Research featured in Cancer Research indicated that compounds similar to this compound inhibited cancer cell lines effectively by inducing apoptosis through enzyme inhibition pathways.
Mechanism of Action
The mechanism of action of 5-methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Benzimidazole Derivatives
Benzimidazole derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of structurally related compounds, focusing on substituent effects and reported activities:
Key Observations:
Substituent Position and Size: The 2-position substituent significantly influences bioactivity. Bulkier groups (e.g., 4-isobutylphenyl in Banoglu et al.’s compound ) enhance enzyme inhibition but may reduce solubility. Methoxy substitution at the 5-position (as in ) increases electron density, which may alter metabolic stability compared to the target’s 5-methyl group.
Biological Activity Trends: Anti-inflammatory Potential: Compounds with phenoxyethyl or phenoxymethyl groups (e.g., MEPB ) show activity in neurodegenerative models, suggesting the target compound may share similar mechanisms. Antimicrobial Activity: Derivatives with halogenated aryl groups (e.g., 2-(p-chlorophenyl) ) exhibit antimicrobial properties, but the target’s 4-methylphenoxy group may shift activity toward anti-inflammatory targets.
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Methyl groups at the 5-position (target compound) are less prone to oxidative metabolism than methoxy groups (e.g., ), suggesting improved metabolic stability.
Biological Activity
5-Methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole is a compound belonging to the benzimidazole class, which has garnered attention due to its diverse pharmacological properties. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy against various diseases, and structure-activity relationships.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives are known for their broad spectrum of biological activities , including:
- Anticancer
- Antiviral
- Antibacterial
- Antifungal
- Anti-inflammatory
- Antioxidant
These compounds often exhibit cytotoxic activity and have been studied for their potential in treating various conditions, such as infections and cancer .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives inhibit specific enzymes that are crucial for the survival and proliferation of pathogens or cancer cells.
- Interference with Nucleic Acid Synthesis : Some derivatives disrupt DNA or RNA synthesis, leading to cell cycle arrest and apoptosis in tumor cells .
- Antioxidant Properties : The compound may exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells .
Biological Activity Data
The following table summarizes key findings regarding the biological activities of this compound and related compounds:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Anticancer (MCF cell line) | 25.72 ± 3.95 | |
| Antimicrobial | Varies | |
| Antioxidant | Significant | |
| Anti-inflammatory | Moderate |
Case Study 1: Anticancer Activity
A study demonstrated that this compound exhibited significant anticancer activity against the MCF cell line. The compound induced apoptosis in a dose-dependent manner, leading to reduced tumor growth in vivo models. This suggests its potential utility as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Research on the antimicrobial properties of similar benzimidazole derivatives revealed effective inhibition against various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis was identified as a primary mechanism of action, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzimidazole ring significantly influence biological activity. For instance:
Q & A
Q. What future research directions are prioritized for benzimidazole-based therapeutics?
- Methodological Answer : Current gaps include:
- In vivo pharmacokinetics : Cubogels () with sustained API release (t½ > 12 h) require preclinical burn-wound models.
- Multi-drug resistance (MDR) : Hybrids with triazole/indole moieties () are being tested against MDR A. baumannii via efflux pump inhibition .
- Computational ADME : QSAR models predict blood-brain barrier permeability (LogBB > 0.3) for neuroactive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
